Cas no 1261908-00-2 (4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid)
4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid, 95%
- 4-CHLORO-3-(2-CHLORO-4-METHYLPHENYL)BENZOIC ACID
- 2',6-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
- 1261908-00-2
- DTXSID90690252
- MFCD18320735
- 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid
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- MDL: MFCD18320735
- Inchi: 1S/C14H10Cl2O2/c1-8-2-4-10(13(16)6-8)11-7-9(14(17)18)3-5-12(11)15/h2-7H,1H3,(H,17,18)
- InChI Key: CRFGJRKJNSZPSS-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C=CC=1C1C(=CC=C(C(=O)O)C=1)Cl
Computed Properties
- Exact Mass: 280.0057849Da
- Monoisotopic Mass: 280.0057849Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 37.3Ų
4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327937-5 g |
4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid, 95%; . |
1261908-00-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB327937-5g |
4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid, 95%; . |
1261908-00-2 | 95% | 5g |
€1159.00 | 2025-04-21 |
4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid Suppliers
4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid
Introduction to 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid (CAS No. 1261908-00-2)
4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid, identified by the Chemical Abstracts Service registry number 1261908-00-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motifs that include chloro and methyl substituents at specific positions on the aromatic ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further exploration in medicinal chemistry.
The molecular structure of 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid consists of a benzoic acid core substituted with a chloro group at the 4-position and an ortho-substituted, chloro-and-methyl-bearing phenyl ring at the 3-position. This arrangement creates a molecule with multiple reactive sites, which can be exploited for various synthetic transformations. The compound's solubility profile, stability under different conditions, and reactivity towards various coupling reactions make it a promising building block for constructing more complex molecules.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse biological activities. 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. The chloro substituents enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions that are commonly employed in drug synthesis. Additionally, the methyl group at the 4-position of the phenyl ring contributes to steric hindrance, which can influence the compound's binding affinity to biological targets.
One of the most compelling aspects of 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid is its utility as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel inhibitors targeting various enzymes and receptors involved in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.
The synthesis of 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid typically involves multi-step organic reactions starting from commercially available aromatic compounds. The process often begins with chlorination and bromination steps to introduce the necessary halogen atoms into the molecular framework. Subsequent functional group transformations, such as esterification or amidation, can be performed to tailor the reactivity and bioavailability of the final product. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have also been employed to enhance yield and purity.
From a computational chemistry perspective, 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid has been subjected to molecular modeling studies to predict its interactions with biological targets. These studies provide insights into how the compound might bind to proteins or enzymes at an atomic level, guiding medicinal chemists in optimizing its pharmacological profile. The integration of experimental data with computational predictions has become increasingly sophisticated, enabling more accurate assessments of drug-like properties such as solubility, permeability, and metabolic stability.
The pharmaceutical industry has shown particular interest in developing small molecule inhibitors based on benzoic acid derivatives due to their favorable pharmacokinetic profiles. 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid serves as a scaffold for designing molecules that can selectively interact with disease-causing proteins without significant off-target effects. Preclinical studies have begun to explore its potential in treating conditions characterized by abnormal protein-protein interactions or enzyme overactivity.
Environmental considerations also play a role in the development and application of this compound. Efforts have been made to optimize synthetic routes to minimize waste generation and reduce environmental impact. Green chemistry principles are being incorporated into laboratory protocols to ensure sustainable production practices. Additionally, biodegradability studies are being conducted to assess how 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid behaves in different environmental matrices once released.
Future research directions for 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid may include exploring its role in drug discovery through high-throughput screening campaigns or investigating its mechanisms of action using cutting-edge biochemical techniques. Collaborative efforts between academic researchers and industry scientists could accelerate the translation of laboratory findings into clinical applications. As our understanding of disease biology evolves, new opportunities may arise for leveraging this versatile compound in therapeutic interventions.
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